Propylphosphonic acid methyl ester
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Overview
Description
Propylphosphonic acid methyl ester is an organophosphorus compound that belongs to the class of esters. It is characterized by the presence of a phosphonic acid group bonded to a propyl group and a methyl ester group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Michaelis–Arbuzov Reaction: This is one of the most common methods for synthesizing phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the use of catalysts such as palladium to facilitate the coupling of phosphonic acid derivatives with organic halides.
Mannich-Type Condensation: This method involves the condensation of phosphonic acid derivatives with formaldehyde and amines.
Industrial Production Methods: Industrial production of propylphosphonic acid methyl ester typically involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and high yield. The reaction is carried out in specialized reactors under controlled temperature and pressure to ensure optimal conversion rates.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products:
Hydrolysis: Propylphosphonic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.
Scientific Research Applications
Propylphosphonic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propylphosphonic acid methyl ester involves its ability to act as a coupling agent and water scavenger. It facilitates the formation of peptide bonds by activating carboxylic acids and preventing racemization during the reaction . The compound interacts with molecular targets such as amino acids and peptides, promoting their condensation into larger molecules .
Comparison with Similar Compounds
- Ethylphosphonic acid methyl ester
- Butylphosphonic acid methyl ester
- Methylphosphonic acid ethyl ester
Comparison:
- Ethylphosphonic acid methyl ester: Similar in structure but with an ethyl group instead of a propyl group. It has similar reactivity but may differ in physical properties such as boiling point and solubility .
- Butylphosphonic acid methyl ester: Contains a butyl group, making it bulkier and potentially less reactive in certain conditions compared to propylphosphonic acid methyl ester .
- Methylphosphonic acid ethyl ester: The ester group is ethyl instead of methyl, which can affect its reactivity and the types of reactions it undergoes .
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
53621-95-7 |
---|---|
Molecular Formula |
C4H11O3P |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
methoxy(propyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
RLDXWNAZJDJGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(O)OC |
Origin of Product |
United States |
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